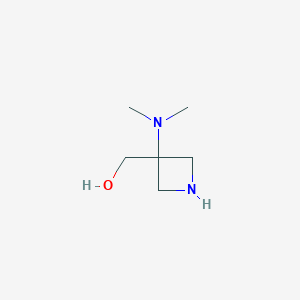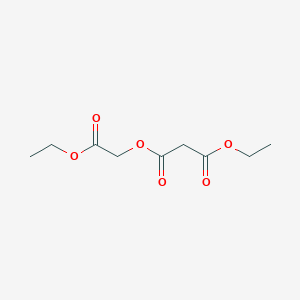![molecular formula C44H70O17 B12827521 (2S,3S,4S,5S,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12827521.png)
(2S,3S,4S,5S,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Polyphyllin H is a steroidal saponin derived from the plant Paris polyphylla, which is widely used in traditional Chinese medicine. This compound is known for its significant pharmacological activities, including anti-inflammatory, anti-tumor, and analgesic properties .
準備方法
Synthetic Routes and Reaction Conditions: Polyphyllin H can be synthesized through various chemical processes. One common method involves the extraction of steroidal saponins from the rhizomes of Paris polyphylla. The extraction process typically uses solvents like methanol or ethanol, followed by purification steps such as chromatography .
Industrial Production Methods: Industrial production of Polyphyllin H involves large-scale extraction from Paris polyphylla plants. The rhizomes are harvested, dried, and then subjected to solvent extraction. The crude extract is further purified using techniques like high-performance liquid chromatography (HPLC) to obtain Polyphyllin H in high purity .
化学反応の分析
Types of Reactions: Polyphyllin H undergoes various chemical reactions, including:
Oxidation: Polyphyllin H can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in Polyphyllin H.
Substitution: Substitution reactions can introduce new functional groups into the Polyphyllin H molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various halogenating agents and nucleophiles are used under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Polyphyllin H, each with potentially different pharmacological properties .
科学的研究の応用
Polyphyllin H has a wide range of scientific research applications:
作用機序
Polyphyllin H exerts its effects through various molecular targets and pathways:
Anti-inflammatory Action: It modulates the activity of inflammatory mediators such as interleukins and tumor necrosis factor-alpha (TNF-α).
Anti-tumor Action: It induces apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt signaling pathway.
Analgesic Action: It reduces pain by modulating the expression of pain-related genes and proteins
類似化合物との比較
Polyphyllin H is part of a group of steroidal saponins found in Paris polyphylla. Similar compounds include:
- Polyphyllin I
- Polyphyllin II
- Polyphyllin VII
- Dioscin
- Gracillin
Uniqueness: Polyphyllin H is unique due to its specific molecular structure, which contributes to its distinct pharmacological activities. Compared to other polyphyllins, Polyphyllin H has shown a higher potency in certain anti-cancer and anti-inflammatory assays .
特性
分子式 |
C44H70O17 |
|---|---|
分子量 |
871.0 g/mol |
IUPAC名 |
(2S,3S,4S,5S,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C44H70O17/c1-19-8-13-43(54-18-19)21(3)44(53)29(61-43)15-26-24-7-6-22-14-23(9-11-41(22,4)25(24)10-12-42(26,44)5)56-40-37(60-38-34(51)32(49)30(47)20(2)55-38)35(52)36(28(17-46)58-40)59-39-33(50)31(48)27(16-45)57-39/h6,19-21,23-40,45-53H,7-18H2,1-5H3/t19-,20+,21-,23+,24-,25+,26+,27+,28-,29+,30-,31-,32+,33+,34+,35+,36-,37-,38+,39+,40-,41+,42+,43-,44-/m1/s1 |
InChIキー |
DEUSODBYLVUUQI-MHRMVMQISA-N |
異性体SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@H]([C@@H]([C@@H](O8)CO)O)O)O)O[C@H]9[C@H]([C@H]([C@@H]([C@@H](O9)C)O)O)O)C)C)O)C)OC1 |
正規SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(1H-imidazol-1-yl)benzo[d]thiazole](/img/structure/B12827459.png)
![N-[(E)-2-chloro-2-(4-chlorophenyl)-1-(piperidine-1-carbonyl)vinyl]benzamide](/img/structure/B12827461.png)
![(4R)-4-[(3S,8S,9S,10S,13R,14S,17R)-1-acetyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12827465.png)

![N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12827485.png)

![(S)-8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride](/img/structure/B12827503.png)


![4-Methoxy-1H-benzo[d]imidazol-6-amine](/img/structure/B12827510.png)


